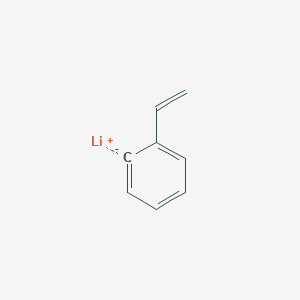
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with dihydropyrimidine intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts such as triethylamine and solvents like ethanol to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the nitramide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can have enhanced biological or chemical properties.
Applications De Recherche Scientifique
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the compound within the active site of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyridine Derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Dihydropyrimidine Derivatives: Investigated for their potential as calcium channel blockers and antiviral agents.
Uniqueness
N-(4-Oxo-5-(pyridin-3-ylmethyl)-1,4-dihydropyrimidin-2-yl)nitramide stands out due to its unique combination of a pyridine ring and a dihydropyrimidine core, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and the potential for a wide range of applications in various fields.
Propriétés
Numéro CAS |
72716-67-7 |
|---|---|
Formule moléculaire |
C10H9N5O3 |
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
N-[6-oxo-5-(pyridin-3-ylmethyl)-1H-pyrimidin-2-yl]nitramide |
InChI |
InChI=1S/C10H9N5O3/c16-9-8(4-7-2-1-3-11-5-7)6-12-10(13-9)14-15(17)18/h1-3,5-6H,4H2,(H2,12,13,14,16) |
Clé InChI |
RHHFNUQDIRYPSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CC2=CN=C(NC2=O)N[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B8644060.png)









